

Spectroscopic Profile of 5-(1-Adamantyl)-2-hydroxybenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 5-(1-Adamantyl)-2-hydroxybenzoic acid

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This technical guide provides a detailed overview of the expected spectroscopic data for **5-(1-Adamantyl)-2-hydroxybenzoic acid**, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data derived from the analysis of its constituent functional groups: the 2-hydroxybenzoic acid (salicylic acid) core and the bulky 1-adamantyl substituent. The information presented herein is intended to aid in the identification, characterization, and quality control of this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **5-(1-Adamantyl)-2-hydroxybenzoic acid**. These predictions are based on established spectroscopic principles and data from analogous compounds.

Table 1: Predicted ^1H NMR Spectral Data

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Notes
Ar-H3	~6.9 - 7.1	d	~8.0 - 9.0	Ortho-coupling to H4.
Ar-H4	~7.4 - 7.6	dd	~8.0 - 9.0, ~2.0 - 2.5	Ortho-coupling to H3, meta-coupling to H6.
Ar-H6	~7.8 - 8.0	d	~2.0 - 2.5	Meta-coupling to H4.
Adamantyl-H (CH)	~2.1	br s	-	3 equivalent methine protons.
Adamantyl-H (CH ₂)	~1.8 - 1.9	br s	-	6 equivalent methylene protons (equatorial).
Adamantyl-H (CH ₂)	~1.7	br s	-	6 equivalent methylene protons (axial).
-OH	~10.0 - 12.0	br s	-	Chemical shift is concentration and solvent dependent.
-COOH	~11.0 - 13.0	br s	-	Chemical shift is concentration and solvent dependent.

Solvent: CDCl₃ or DMSO-d₆. TMS as internal standard.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Atom	Predicted Chemical Shift (δ , ppm)	Notes
C=O (Carboxyl)	~170 - 175	
C2 (Ar-C-OH)	~160 - 165	
C5 (Ar-C-Adamantyl)	~145 - 150	
C1 (Ar-C-COOH)	~115 - 120	
C4 (Ar-CH)	~130 - 135	
C6 (Ar-CH)	~125 - 130	
C3 (Ar-CH)	~118 - 122	
Adamantyl C (Quaternary)	~35 - 40	
Adamantyl CH	~28 - 32	
Adamantyl CH ₂	~36 - 42	

Solvent: CDCl₃ or DMSO-d₆. TMS as internal standard.

Table 3: Predicted Infrared (IR) Absorption Data

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity	Notes
O-H stretch (Carboxylic Acid)	2500 - 3300	Broad	Overlaps with C-H stretching.
O-H stretch (Phenolic)	3200 - 3600	Broad	May be involved in intramolecular hydrogen bonding.
C-H stretch (Aromatic)	3000 - 3100	Medium	
C-H stretch (Aliphatic)	2850 - 3000	Strong	Characteristic of the adamantyl group.
C=O stretch (Carboxylic Acid)	1680 - 1710	Strong	Intramolecular hydrogen bonding may lower the frequency.
C=C stretch (Aromatic)	1450 - 1600	Medium-Strong	Multiple bands expected.
C-O stretch (Phenolic)	1200 - 1300	Strong	
O-H bend (Carboxylic Acid)	1210 - 1320	Medium	

Table 4: Predicted Mass Spectrometry (MS) Data

Ion	Predicted m/z	Notes
$[M]^+$	286	Molecular ion
$[M - H_2O]^+$	268	Loss of water from the carboxylic acid and hydroxyl groups.
$[M - COOH]^+$	241	Loss of the carboxyl group.
$[C_{10}H_{15}]^+$	135	Adamantyl cation, expected to be a prominent peak.

Ionization Method: Electron Ionization (EI).

Experimental Protocols

The following section outlines general methodologies for obtaining the spectroscopic data for **5-(1-Adamantyl)-2-hydroxybenzoic acid**.

Synthesis

A plausible synthetic route involves the Friedel-Crafts alkylation of salicylic acid with 1-bromoadamantane in the presence of a Lewis acid catalyst (e.g., $AlCl_3$) or a strong protic acid (e.g., H_2SO_4).

General Procedure:

- To a stirred solution of salicylic acid in a suitable solvent (e.g., carbon disulfide or nitrobenzene), add the Lewis acid catalyst at 0 °C.
- Slowly add 1-bromoadamantane to the mixture.
- Allow the reaction to warm to room temperature and stir for several hours.
- Quench the reaction by pouring it over ice and acidifying with HCl.
- Extract the product with an organic solvent (e.g., ethyl acetate).

- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.

NMR Spectroscopy

- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used. Additional experiments such as DEPT, COSY, HSQC, and HMBC can be performed to aid in structural elucidation.

Infrared (IR) Spectroscopy

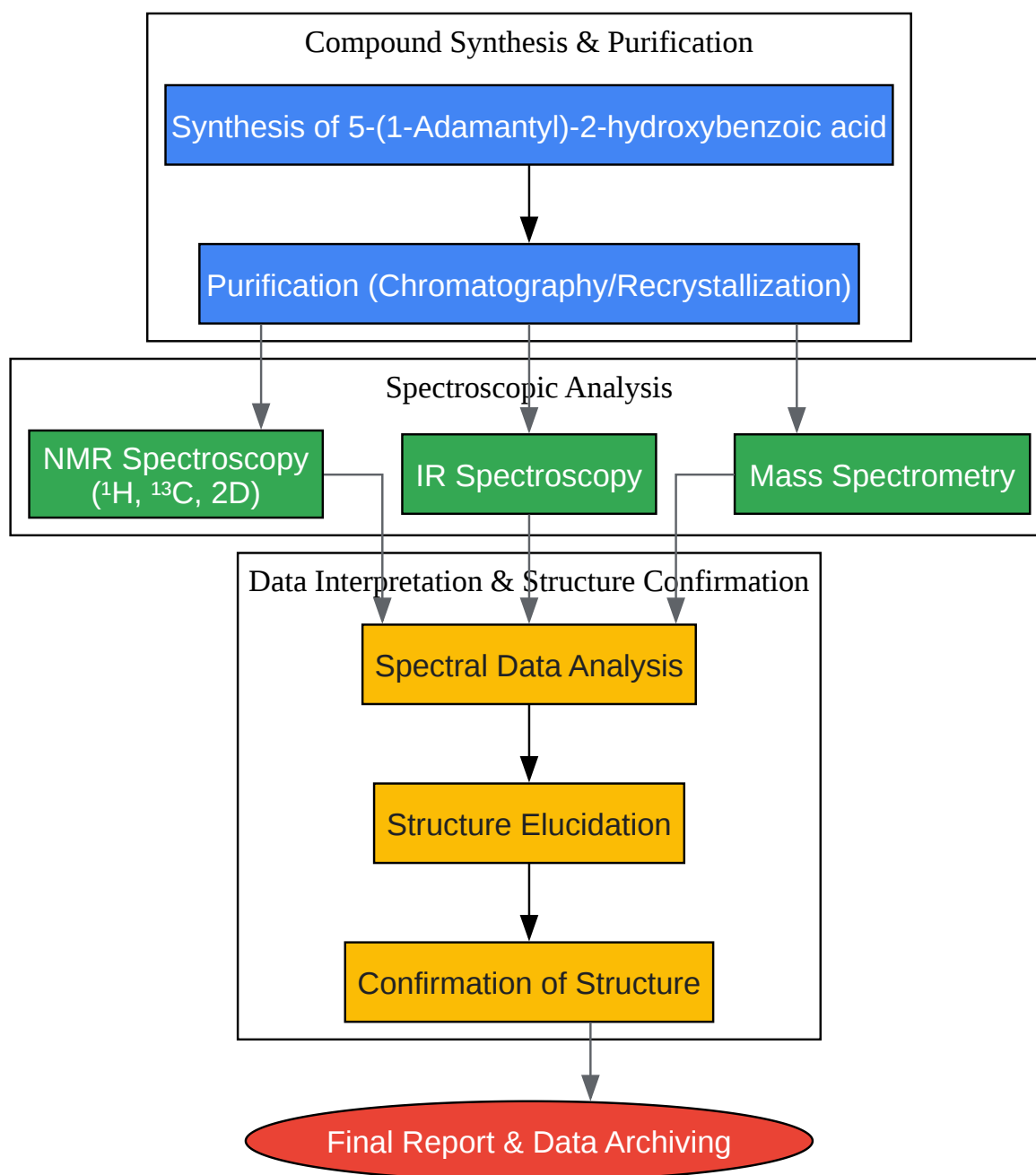
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
- Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

Mass Spectrometry

- Instrumentation: A mass spectrometer with an electron ionization (EI) source and a suitable mass analyzer (e.g., quadrupole or time-of-flight).
- Sample Preparation: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the instrument, or use a direct insertion probe for solid samples.
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound like **5-(1-Adamantyl)-2-hydroxybenzoic acid**.



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